molecular formula C12H13NO3 B8315988 Methyl (+/-)-2-oxo-1,2,3,4-tetrahydro-4-quinolineacetate

Methyl (+/-)-2-oxo-1,2,3,4-tetrahydro-4-quinolineacetate

Cat. No. B8315988
M. Wt: 219.24 g/mol
InChI Key: PHJFWNXJZGSALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (+/-)-2-oxo-1,2,3,4-tetrahydro-4-quinolineacetate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (+/-)-2-oxo-1,2,3,4-tetrahydro-4-quinolineacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (+/-)-2-oxo-1,2,3,4-tetrahydro-4-quinolineacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)7-8-6-11(14)13-10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

PHJFWNXJZGSALF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(=O)NC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (0.23 mol) of methyl 2-oxo-1,2-dihydro-4-quinolinacetate dissolved in 1 l of methanol is subjected to hydrogenation in a Parr apparatus in the presence of 2 g of Adams' platinum oxide under 40 to 45 psi and at 60° C. for approximately 1 h. After the catalyst is filtered off and the solvent evaporated off, the oily residue is chromatographed on silica. Elution with a dichloromethane/acetone (95:5) mixture yields an oil, which is solubilized in 250 ml of boiling toluene. After being cooled, this solution is diluted with 250 ml of petroleum ether. The crystalline product thereby obtained is drained, washed and dried. 36.8 g (73%) of methyl (±)-2-oxo-1,2,3,4-tetrahydro-4-quinolineacetate, melting point 115°-116° C., are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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